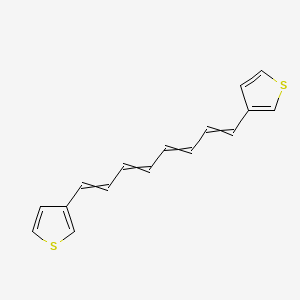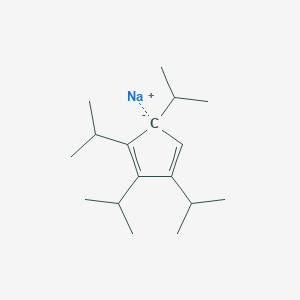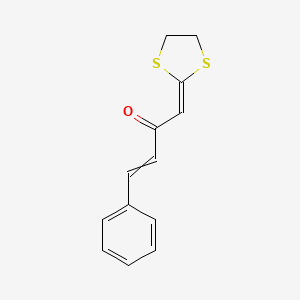![molecular formula C11H14O3 B14301614 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol CAS No. 111915-32-3](/img/structure/B14301614.png)
4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol is an organic compound characterized by the presence of a phenol group substituted with a 2-[(prop-2-en-1-yl)oxy]ethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol typically involves the reaction of 4-hydroxyphenol with 2-(prop-2-en-1-yloxy)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol has several scientific research applications:
Biology: Employed in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol involves its interaction with biological targets through covalent modification. The compound can be appended to a ligand or pharmacophore through its PEGylated amine linker, allowing for UV light-induced covalent modification of a biological target. This modification can lead to downstream applications via the alkyne tag, enabling the study of molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- 2-methoxy-4-(prop-2-en-1-yl)phenol
- (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol
Uniqueness
4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol is unique due to its specific structural features, which allow for versatile chemical modifications and applications. Its ability to undergo various chemical reactions and its potential for covalent modification of biological targets make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
111915-32-3 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC名 |
4-(2-prop-2-enoxyethoxy)phenol |
InChI |
InChI=1S/C11H14O3/c1-2-7-13-8-9-14-11-5-3-10(12)4-6-11/h2-6,12H,1,7-9H2 |
InChIキー |
RCCPJSFOUNHORO-UHFFFAOYSA-N |
正規SMILES |
C=CCOCCOC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


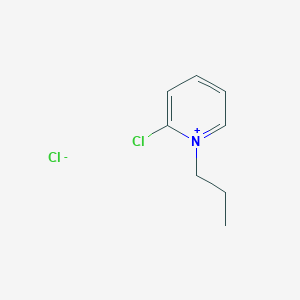
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)


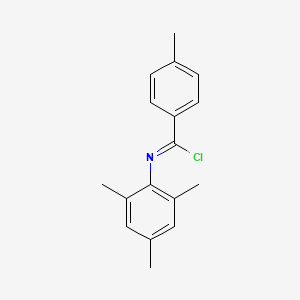
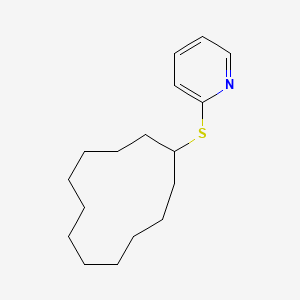

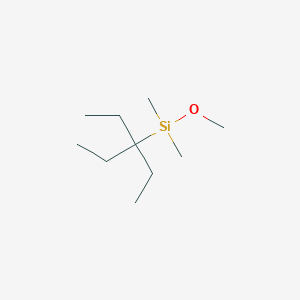

![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)
